molecular formula C10H12N2OS B1404358 3-Methylamino-3-methylsulfanyl-1-pyridin-3-yl-propenone CAS No. 1374320-15-6

3-Methylamino-3-methylsulfanyl-1-pyridin-3-yl-propenone

Cat. No. B1404358
M. Wt: 208.28 g/mol
InChI Key: NONUKDMSRBSUMC-POHAHGRESA-N
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Description

3-Methylamino-3-methylsulfanyl-1-pyridin-3-yl-propenone is a chemical compound with the molecular formula C₁₀H₁₂N₂O . Its unique structure makes it valuable in various scientific applications, including medicinal chemistry, drug discovery, and materials science .


Molecular Structure Analysis

The molecular structure of 3-Methylamino-3-methylsulfanyl-1-pyridin-3-yl-propenone is characterized by its (E)-configuration . It consists of a pyridine ring , a methylamino group , and a propenone moiety . The double bond in the propenone segment contributes to its unique properties and reactivity .

Scientific Research Applications

Synthesis and Chemical Reactions

Research on the synthesis of 2-Pyridinethiones from 1,2,3-triarylpropenones by treatment with cyanothioacetamide reveals a method for obtaining pyridinethiones, which undergo further chemical transformations such as methylation and hydrolization to produce a variety of derivatives with potential applications in material science and medicinal chemistry (Paniagua et al., 2010).

Material Science and Polymer Chemistry

A study on the preparation and properties of new ortho-linked polyamide-imides bearing ether, sulfur, and trifluoromethyl linkages demonstrates the synthesis of polymers with outstanding solubility, thermal stability, and low refractive indexes, suggesting their utility in high-performance material applications (Shockravi et al., 2009).

Anticancer Activity

The microwave-assisted synthesis of polysubstituted 4H-Pyran derivatives, including those with methylamino and methylsulfanyl groups, and their evaluation against different human cancer cell lines highlight the potential of these compounds in anticancer research (Hadiyal et al., 2020).

Catalytic and Biological Applications

The development of oligonuclear nickel(II) complexes involving asymmetric compartmental ligands that incorporate {N2O} and {N, S, O} donor sets showcases the exploration of metal-organic frameworks and catalytic systems for various chemical reactions and potential antimicrobial properties (Adams et al., 2003).

Antioxidant Agents

Research on the synthesis and evaluation of 3-cyano-4-imino-2-methylthio-4H-pyrido[1,2-a]pyrimidine derivatives as antioxidant agents underlines the importance of these compounds in addressing oxidative stress-related diseases and conditions (Vartale et al., 2016).

properties

IUPAC Name

(Z)-3-(methylamino)-3-methylsulfanyl-1-pyridin-3-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-11-10(14-2)6-9(13)8-4-3-5-12-7-8/h3-7,11H,1-2H3/b10-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONUKDMSRBSUMC-POHAHGRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=CC(=O)C1=CN=CC=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN/C(=C/C(=O)C1=CN=CC=C1)/SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylamino-3-methylsulfanyl-1-pyridin-3-yl-propenone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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